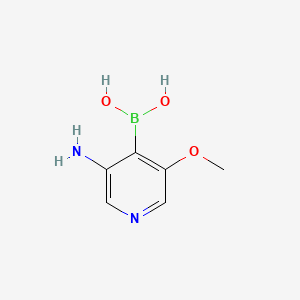

(3-Amino-5-methoxypyridin-4-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-amino-5-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKVHHAWBLGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694511 | |

| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264140-10-4 | |

| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Amino-5-methoxypyridin-4-yl)boronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-methoxypyridin-4-yl)boronic acid has emerged as a critical reagent in medicinal chemistry, primarily serving as a versatile building block in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group, a methoxy group, and a boronic acid moiety on a pyridine ring, offers a strategic advantage in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, empowering researchers to effectively leverage this compound in their drug discovery endeavors.

Core Chemical Properties and Structure

(3-Amino-5-methoxypyridin-4-yl)boronic acid is an organoboron compound that belongs to the family of pyridinylboronic acids. These compounds are instrumental in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Below is a summary of its key identifiers and properties:

| Property | Value |

| CAS Number | 1264140-10-4 |

| Molecular Formula | C₆H₉BN₂O₃ |

| Molecular Weight | 167.96 g/mol [3] |

| SMILES Code | COC1=CN=CC(N)=C1B(O)O |

| Appearance | Typically a solid[4] |

| Storage | Sealed in a dry environment at 2-8°C |

The structure of (3-Amino-5-methoxypyridin-4-yl)boronic acid is presented below:

Caption: Chemical structure of (3-Amino-5-methoxypyridin-4-yl)boronic acid.

Synthesis and Handling Considerations

The synthesis of pyridinylboronic acids can be challenging due to the inherent instability of some isomers, which are prone to protodeboronation.[5] However, 3- and 4-pyridinylboronic acids generally exhibit greater stability. For enhanced stability, especially for air- and water-sensitive analogs, boronic acids are often converted to their corresponding pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[5][6]

General Synthetic Approach: Miyaura Borylation

A common and effective method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed process typically involves the coupling of a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). An analogous procedure for the synthesis of a similar aminopyridine boronic ester is detailed below and serves as a valuable template.[7]

Experimental Protocol: Synthesis of 2-Aminopyridine-5-boronic acid pinacol ester (Analogous Procedure)

-

Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, combine 300 g of 2-amino-5-bromopyridine, 528 g of bis(pinacolato)diboron, 3 L of 1,4-dioxane, 42.4 g of [Pd(dppf)]Cl₂, and 593 g of anhydrous potassium acetate.[7]

-

Inert Atmosphere: Purge the reaction system with nitrogen three times to remove air.[7]

-

Reaction Execution: Heat the mixture to 80°C and stir for 16 hours.[7]

-

Work-up and Purification: After cooling, the reaction mixture is filtered and the filtrate is concentrated. The residue is taken up in methanol, treated with activated charcoal, and filtered. The resulting oil is triturated with petroleum ether and methyl tert-butyl ether to yield the purified product.[7]

This protocol can be adapted for the synthesis of (3-Amino-5-methoxypyridin-4-yl)boronic acid, likely starting from 4-bromo-3-amino-5-methoxypyridine.

Caption: General workflow for Miyaura borylation.

Stability and Handling

Pyridinylboronic acids can exhibit instability, particularly those with the boron moiety at the 2-position. While 3- and 4-pyridinylboronic acids are generally more stable, proper handling is crucial. It is recommended to store (3-Amino-5-methoxypyridin-4-yl)boronic acid in a cool, dry place under an inert atmosphere to prevent degradation. For applications requiring high stability, the use of its pinacol ester or MIDA boronate is advisable.[5]

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Amino-5-methoxypyridin-4-yl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.[2][8]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Role in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[9] Kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10][11] (3-Amino-5-methoxypyridin-4-yl)boronic acid is particularly valuable for synthesizing inhibitors that target the ATP-binding site of kinases. The amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[10]

There is growing interest in the development of inhibitors for kinases such as MAP4K4 and Bruton's tyrosine kinase (Btk), where substituted aminopyridine moieties are integral to the pharmacophore.[12][13] The use of building blocks like (3-Amino-5-methoxypyridin-4-yl)boronic acid allows for the systematic exploration of the chemical space around these privileged scaffolds to optimize potency, selectivity, and pharmacokinetic properties.[8][10]

Representative Suzuki-Miyaura Protocol

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be optimized for specific substrates.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), (3-Amino-5-methoxypyridin-4-yl)boronic acid (1.2–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).[9][14]

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, isopropanol) and water.[9][14]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling (3-Amino-5-methoxypyridin-4-yl)boronic acid. Based on data for analogous aminopyridine and boronic acid compounds, the following hazards should be considered:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[4]

-

Toxicity: May be harmful if swallowed or inhaled.[7]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

-

Work in a well-ventilated fume hood.

Conclusion

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a high-value chemical entity for drug discovery and development. Its strategic placement of functional groups makes it an ideal building block for creating libraries of novel compounds, particularly for targeting the kinome. A thorough understanding of its synthesis, stability, and reactivity in Suzuki-Miyaura cross-coupling reactions is essential for any researcher aiming to leverage its potential in the quest for new and effective therapeutics.

References

Sources

- 1. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. 3-Methoxy-5-amino-4-pyridinylboronicacid|BLD Pharm [bldpharm.com]

- 4. 2-氨基吡啶-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. 2-Aminopyridine-5-boronic acid, pinacol ester | 827614-64-2 [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

A Technical Guide to the Solubility of (3-Amino-5-methoxypyridin-4-yl)boronic acid in Organic Solvents

Abstract

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a key building block in contemporary drug discovery and organic synthesis, particularly in the construction of complex heterocyclic scaffolds via Suzuki-Miyaura cross-coupling reactions. The efficiency of its application in synthesis, purification, and formulation is critically dependent on its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for (3-Amino-5-methoxypyridin-4-yl)boronic acid is not extensively documented in public literature, this guide synthesizes field-proven methodologies and insights from structurally related boronic acids to empower researchers in their laboratory practices. We will delve into the physicochemical properties governing solubility, present detailed protocols for solubility determination, and offer guidance on data interpretation and reporting.

Introduction: The Critical Role of Solubility in the Application of Pyridine-Based Boronic Acids

The utility of a synthetic building block like (3-Amino-5-methoxypyridin-4-yl)boronic acid is intrinsically linked to its solubility. In the realm of drug development, understanding solubility is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation of active pharmaceutical ingredients (APIs).[1][2] For process chemists, knowledge of solubility is paramount for designing scalable and efficient synthetic routes, minimizing solvent usage, and ensuring product purity.

Boronic acids, as a class of compounds, exhibit a wide range of solubility profiles influenced by the nature of their substituents and the polarity of the solvent.[3] The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting methoxy group on the pyridine ring of the title compound, in addition to the boronic acid moiety itself, suggests a nuanced solubility behavior that warrants careful investigation.

This guide will provide a robust framework for approaching the solubility determination of (3-Amino-5-methoxypyridin-4-yl)boronic acid, moving from theoretical considerations to practical experimental execution.

Physicochemical Properties Influencing Solubility

A thorough understanding of the molecular structure of (3-Amino-5-methoxypyridin-4-yl)boronic acid allows for qualitative predictions of its solubility in different organic solvents.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in polar protic solvents. However, boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and solvent, thereby affecting solubility.[4][5]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the compound's polarity.

-

Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the polarity of the molecule and its potential for interaction with polar solvents.

-

Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, further enhancing polarity.

Based on these features, it is anticipated that (3-Amino-5-methoxypyridin-4-yl)boronic acid will exhibit higher solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents.

Table 1: Predicted Qualitative Solubility of (3-Amino-5-methoxypyridin-4-yl)boronic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the boronic acid, amino, and methoxy groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Ethers | Diethyl ether, Dioxane | Moderate | Ethers can act as hydrogen bond acceptors. Dioxane is often used in Suzuki-Miyaura reactions.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity, but limited hydrogen bonding capacity. |

| Hydrocarbons | Hexane, Toluene | Very Low | Lack of polarity and hydrogen bonding potential to effectively solvate the polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Guide

A reliable and reproducible method for determining solubility is crucial. The dynamic (or synthetic) method is a widely accepted technique for boronic acids and will be detailed here.[3][4][7] This method involves visually or instrumentally monitoring the temperature at which a solid of known composition completely dissolves in a solvent upon controlled heating.

Materials and Apparatus

-

High-purity (3-Amino-5-methoxypyridin-4-yl)boronic acid

-

Anhydrous organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostat for controlled heating

-

Turbidity sensor or a luminance probe

-

Calibrated temperature probe

Experimental Workflow Diagram

Caption: Workflow for the dynamic method of solubility determination.

Detailed Protocol

-

Sample Preparation: Accurately weigh a specific amount of (3-Amino-5-methoxypyridin-4-yl)boronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the programmable thermostat.[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. A sharp increase in light intensity as measured by a luminance probe indicates the point of complete dissolution.[3][7]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Collection: Repeat this procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Data Interpretation and Reporting

The collected data should be presented in a clear and concise manner to be of maximum utility.

Tabulated Solubility Data

For a given temperature, the solubility can be expressed in various units. It is recommended to report the data in a table for easy comparison across different solvents.

Table 2: Example of a Solubility Data Table for (3-Amino-5-methoxypyridin-4-yl)boronic acid at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | [Experimental Value] | [Calculated Value] | Dynamic |

| Acetonitrile | [Experimental Value] | [Calculated Value] | Dynamic |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | Dynamic |

| Dichloromethane | [Experimental Value] | [Calculated Value] | Dynamic |

| Toluene | [Experimental Value] | [Calculated Value] | Dynamic |

Solubility Curves

Plotting the mole fraction of the solute against the equilibrium temperature provides a visual representation of the solubility profile. This is particularly useful for understanding the temperature dependence of solubility and for identifying suitable conditions for crystallization.

Broader Context: Solubility of Pyridine-Based Boronic Acids

While data for the specific title compound is scarce, general trends can be inferred from related structures. For instance, pyridine-4-boronic acid is a useful building block in Suzuki-Miyaura coupling reactions.[8] The solubility of such compounds is often a key parameter in optimizing these reactions. For example, in some cases, a mixture of solvents such as ethanol and water may be required to improve the solubility of heteroaromatic boronic acids for efficient reaction.[9] The addition of water to organic solvents can also influence the solubility of inorganic bases used in these coupling reactions, which in turn affects the overall reaction outcome.[6]

Conclusion

This technical guide provides a comprehensive roadmap for understanding and determining the solubility of (3-Amino-5-methoxypyridin-4-yl)boronic acid in organic solvents. By combining an understanding of its physicochemical properties with rigorous experimental methodology, researchers can generate the critical data needed to optimize its use in synthesis, purification, and formulation. The presented protocols and data reporting frameworks are designed to ensure scientific integrity and provide a solid foundation for further research and development activities involving this important chemical entity.

References

- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents - Benchchem.

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem.

- (3-amino-5-methoxypyridin-4-yl)boronic acid - GlobalChemMall.

- Solving solubility issues in modern APIs - TAPI.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Annex 4 - World Health Organization (WHO).

- Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate.

- 1264140-10-4|(3-Amino-5-methoxypyridin-4-yl)boronic acid - BLDpharm.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.

- Organic & Biomolecular Chemistry - RSC Publishing.

- Pyridine-4-boronic acid | 1692-15-5 - ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

- Novel Discotic Boroxines: Synthesis and Mesomorphic Properties - MDPI.

Sources

- 1. tapi.com [tapi.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Discotic Boroxines: Synthesis and Mesomorphic Properties | MDPI [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Commercial Availability and Application of (3-Amino-5-methoxypyridin-4-yl)boronic Acid

Abstract

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a valuable heterocyclic building block for drug discovery and medicinal chemistry. Its substituted aminopyridine core is a privileged scaffold found in numerous biologically active molecules. This guide provides an in-depth analysis of its commercial availability, strategies for sourcing or synthesis, critical insights into its chemical properties and stability, and field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, experience-driven advice to facilitate the effective use of this important reagent.

The Strategic Value of Substituted Pyridinylboronic Acids in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties. The introduction of an amino group creates a key interaction point and modulates the electronic character of the ring, a feature often exploited in the design of kinase inhibitors and other targeted therapies.[1][2]

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the assembly of complex molecular architectures from readily available fragments.[4][5] Furthermore, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This has led to the development of highly successful drugs, including the proteasome inhibitor Bortezomib (Velcade®).[3][6]

(3-Amino-5-methoxypyridin-4-yl)boronic acid combines these features, making it a highly desirable building block for constructing novel compounds with therapeutic potential.

Commercial Availability and Sourcing Strategy

Direct, off-the-shelf availability of (3-Amino-5-methoxypyridin-4-yl)boronic acid can be limited and may vary between suppliers. A thorough sourcing evaluation is the critical first step for any research program intending to use this reagent.

Identified Commercial Suppliers

The following table summarizes publicly listed information for suppliers of this compound. Researchers should always contact suppliers directly to confirm current stock, lead times, and purity specifications.

| Supplier | CAS Number | Product Code (Example) | Notes |

| BLD Pharm | 1264140-10-4 | BD244810 | Requires cold-chain transportation.[7][8] |

| GlobalChemMall | 1264140-10-4 | N/A | Listed as available from manufacturers in China.[9] |

Note: The listing of a supplier does not constitute an endorsement. Due diligence is required.

Sourcing and Synthesis Decision Workflow

Given the potential for inconsistent availability, a strategic approach is necessary. Researchers may need to consider custom synthesis or in-house preparation of a stable derivative if immediate procurement is not possible.

Caption: Sourcing workflow for (3-Amino-5-methoxypyridin-4-yl)boronic acid.

Chemical Properties and Critical Stability Insights

Intrinsic Stability

The position of the boron moiety on the pyridine ring is a key determinant of stability. Generally, 3- and 4-pyridinylboronic acids exhibit good benchtop stability, whereas 2-pyridinylboronic acids are often susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom). As a 4-pyridinyl derivative, (3-Amino-5-methoxypyridin-4-yl)boronic acid is expected to have relatively good intrinsic stability.

The Challenge of Unstable Boronic Acids

Despite good intrinsic stability, many heterocyclic boronic acids can degrade under reaction conditions (heat, presence of base) or during purification on silica gel.[10] This decomposition competes with the desired cross-coupling reaction, leading to lower yields and purification difficulties.

Field-Proven Solution: Stable Surrogates

To overcome these challenges, it is best practice to use or generate more stable boronic acid surrogates. These compounds are typically less prone to decomposition but can release the active boronic acid in situ under the reaction conditions.

-

Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with an alcohol, most commonly pinacol. Pinacol esters are significantly more stable, often crystalline solids, and are compatible with a wide range of reaction conditions.[11] They are widely used in academic and industrial labs.

-

N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air- and moisture-tolerant crystalline solids. They are inert to many reaction conditions but undergo a slow-release of the free boronic acid in the presence of a mild aqueous base, making them ideal for reactions requiring a low, steady concentration of the active coupling partner.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. 3-Methoxy-5-amino-4-pyridinylboronicacid|BLD Pharm [bldpharm.com]

- 8. 1264140-10-4|(3-Amino-5-methoxypyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. globalchemmall.com [globalchemmall.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminopyridine-5-boronic acid, pinacol ester | 827614-64-2 [chemicalbook.com]

A Technical Guide to Substituted Pyridinylboronic Acids: Synthesis, Applications, and Future Perspectives

Introduction: The Ascendant Role of Pyridinylboronic Acids in Modern Chemistry

Substituted pyridinylboronic acids and their derivatives have emerged as indispensable tools in the molecular sciences. Their unique chemical architecture, which marries the electron-deficient pyridine core with the versatile boronic acid functional group, has positioned them as pivotal building blocks in fields ranging from pharmaceutical discovery to advanced materials science.[1][2] The pyridine moiety is a ubiquitous scaffold in a vast array of biologically active molecules, enhancing pharmacokinetic profiles and target engagement.[1] The boronic acid group, in turn, serves as a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]

This technical guide offers an in-depth exploration of substituted pyridinylboronic acids, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the intricacies of their synthesis, providing a comparative analysis of established and modern methodologies. Furthermore, this guide will illuminate their diverse applications, with a strong emphasis on the mechanistic underpinnings and practical considerations of their use in cross-coupling reactions. Finally, we will address the inherent challenges associated with these reagents and cast a forward look toward the future of this exciting class of compounds.

I. The Synthetic Landscape: Crafting Substituted Pyridinylboronic Acids

The synthesis of substituted pyridinylboronic acids is a rich and varied field, with several strategic approaches available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring, the availability of starting materials, and the functional group tolerance of the reaction sequence.[4]

Halogen-Metal Exchange Followed by Borylation

A cornerstone in the synthesis of pyridinylboronic acids is the halogen-metal exchange of a halopyridine, followed by quenching with a trialkyl borate. This method is particularly effective for bromo- and iodopyridines, which readily undergo exchange with organolithium or Grignard reagents at low temperatures.[5]

Causality in Experimental Choices: The use of cryogenic temperatures (e.g., -78 °C) is critical to prevent unwanted side reactions, such as the addition of the organometallic intermediate to another molecule of the starting halopyridine. The choice between an organolithium and a Grignard reagent can influence the functional group tolerance of the reaction.

Experimental Protocol: Synthesis of 4-Pyridinylboronic Acid via Halogen-Metal Exchange [5]

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. Stir for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

The product can be isolated by recrystallization.

Directed Ortho-Metallation (DoM) and Borylation

For the synthesis of pyridinylboronic acids with substitution adjacent to a directing group, Directed Ortho-Metallation (DoM) is a powerful strategy. A directing group, such as an amide or a methoxy group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Subsequent quenching with a trialkyl borate installs the boronic acid functionality.

Palladium-Catalyzed Cross-Coupling of Halopyridines

A more modern and often more functional group tolerant approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, is particularly useful for the synthesis of pyridinylboronate esters, which are often more stable and easier to handle than the corresponding boronic acids.[6]

Iridium or Rhodium-Catalyzed C-H and C-F Borylation

Recent advancements have led to the development of transition metal-catalyzed C-H and C-F borylation reactions. These methods offer the potential for the direct conversion of a C-H or C-F bond on the pyridine ring to a C-B bond, often with high regioselectivity. This approach is highly atom-economical and can provide access to isomers that are difficult to synthesize via other methods.

[4+2] Cycloaddition Reactions

A less common but elegant strategy for the synthesis of highly functionalized pyridinylboronic esters is the [4+2] cycloaddition (Diels-Alder reaction) of an alkynylboronate with a suitable diene.[4] This method allows for the rapid construction of complex pyridine cores with a boronic ester group incorporated in a single step.

Diagram: Synthetic Routes to Substituted Pyridinylboronic Acids

Caption: Overview of major synthetic pathways to substituted pyridinylboronic acids.

II. Purification and Characterization: Ensuring Quality and Identity

The purification and characterization of substituted pyridinylboronic acids are critical steps to ensure their suitability for downstream applications. Impurities can significantly impact the efficiency and outcome of subsequent reactions.

Purification Techniques

-

Recrystallization: For solid pyridinylboronic acids, recrystallization is often an effective method for purification.[7] The choice of solvent is crucial and may require some experimentation.

-

Acid-Base Extraction: A common and effective method for purifying boronic acids involves their conversion to a boronate salt.[8] The crude boronic acid is treated with a base (e.g., NaOH) to form the water-soluble salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid, which can be collected by filtration.[8]

-

Column Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel or neutral alumina can be employed for purification.[7] For boronate esters, which are generally less polar, chromatography is often more straightforward.[7]

Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of substituted pyridinylboronic acids:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Melting Point: Can be a useful indicator of purity for solid compounds.

III. The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of substituted pyridinylboronic acids.[9][10] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide or triflate, providing access to a vast array of biaryl and hetero-biaryl structures.[9][10][11]

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide.

-

Transmetalation: The boronic acid (or more accurately, a boronate species formed in situ) transfers its organic group to the palladium center. This step is often the rate-determining step and requires a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12]

-

To a reaction vessel, add the aryl halide (1.0 eq), the pyridinylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table: Comparison of Common Bases in Suzuki-Miyaura Coupling

| Base | Strength | Solubility | Typical Use Cases |

| K₂CO₃ | Moderate | Aqueous | General purpose, good for many substrates. |

| Na₂CO₃ | Moderate | Aqueous | Similar to K₂CO₃, often interchangeable. |

| Cs₂CO₃ | Strong | Organic/Aqueous | Often used for challenging couplings. |

| K₃PO₄ | Strong | Aqueous | Effective for sterically hindered substrates. |

IV. Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridinylboronic acids are of paramount importance in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs).[1][13] The pyridine ring is a common motif in drugs due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The Suzuki-Miyaura coupling provides a modular and efficient way to construct complex molecular architectures around a pyridine core, facilitating the exploration of structure-activity relationships (SAR).[3]

Case Study: Synthesis of Biologically Active Molecules

Numerous approved drugs and clinical candidates incorporate biaryl structures synthesized via Suzuki-Miyaura coupling of pyridinylboronic acids.[9][12] These include treatments for a wide range of diseases, from cancer to inflammatory disorders. The ability to rapidly synthesize analogues by varying the coupling partners is a key advantage in the drug discovery process.[14]

V. Frontiers in Materials Science

In materials science, substituted pyridinylboronic acids are used to construct polymers and molecular assemblies with tailored electronic and optical properties.[15] The incorporation of pyridine units into conjugated polymer backbones via Suzuki-Miyaura coupling can lead to materials with desirable characteristics such as electrical conductivity, luminescence, and sensory capabilities.[15]

Application Highlight: Organic Light-Emitting Diodes (OLEDs)

Pyridinylboronic acids serve as precursors for pyridine-containing organic semiconductors, which are key components in OLEDs.[15] By fine-tuning the electronic properties of these materials through precise synthetic control, it is possible to improve the efficiency and color purity of the emitted light, advancing display and solid-state lighting technologies.[15]

VI. Challenges and Future Outlook

Despite their utility, working with substituted pyridinylboronic acids is not without its challenges. The primary difficulty, particularly with 2-pyridinylboronic acids, is their instability towards protodeboronation, where the C-B bond is cleaved by a proton source.[9][16] This can lead to low yields in cross-coupling reactions.[9]

Strategies to Overcome Instability:

-

Use of Boronate Esters: Pinacol and MIDA (N-methyliminodiacetic acid) boronate esters are often more stable than the corresponding boronic acids and can be used as effective surrogates.[6][17][18]

-

Slow-Release Strategies: The use of MIDA boronates allows for the slow, in situ generation of the boronic acid, which can then be consumed in the cross-coupling reaction before it has a chance to decompose.[17][18]

-

Optimized Reaction Conditions: Careful selection of the catalyst, ligand, base, and solvent can significantly mitigate decomposition and improve reaction outcomes.[11][12]

The future of substituted pyridinylboronic acid chemistry is bright. Ongoing research is focused on the development of new, more stable boronic acid surrogates, as well as more efficient and selective catalytic systems for their synthesis and application. The continued exploration of these versatile building blocks will undoubtedly lead to the discovery of new medicines, materials, and chemical transformations.

VII. References

-

Li, W., Nelson, D. J., & Svejstrup, T. D. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

-

Li, H., Josyula, K. V., & Li, W. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(24), 5674-5677.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective.

-

Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters.

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

-

Nishihara, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid.

-

ChemicalBook. (n.d.). Pyridine-4-boronic acid.

-

Tyrrell, E., & Brookes, P. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synlett, 2003(12), 1835-1849.

-

Ye, L., & Liu, Z. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(8), 2334-2343.

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.

-

Campos-Gaxiola, J. J., et al. (2010). Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts: 1D, 2D, and 3D Hydrogen-Bonded Networks Containing X-H···Cl2Pt− (X = C, N+), B(OH)2···Cl2Pt−, and B(OH)2···(HO)2B Synthons. Crystal Growth & Design, 10(7), 3148-3161.

-

ChemicalBook. (2025, July 26). Pyridine-4-boronic acid - Safety Data Sheet.

-

Bull, J. A., & Mousseau, J. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20790-20805.

-

Lee, J. C. H., McDonald, R. J., & Hall, D. G. (2011). A General Solution for the 2-Pyridyl Problem. Nature Chemistry, 3(11), 894-899.

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14261-14263.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery.

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

-

Wang, L., et al. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 10(5), 725-748.

-

Djanashvili, K., & Peters, J. A. (2023). Exploration and exploitation of the uncommon pH profile of the dynamic covalent interactions between boronic acids and N-acetylneuraminic acids. Coordination Chemistry Reviews, 491, 215254.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Pyridine-2-Boronic Acid Pinacol Ester in Modern Chemistry.

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid.

-

Peter, G., & Martin, S. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

-

Peter, G., & Martin, S. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

-

Thermo Fisher Scientific. (2025, December 20). Pyridine-4-boronic acid - SAFETY DATA SHEET.

-

Wang, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

-

Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid.

-

PubChem. (n.d.). 3-Pyridinylboronic acid.

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.

-

Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Base and Solvent Selection for Reactions of (3-Amino-5-methoxypyridin-4-yl)boronic acid

Introduction: The Unique Profile of a Privileged Heterocycle

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines several key features: a pyridine core, a common motif in bioactive molecules[1]; an amino group and a methoxy group, which are strong electron-donating substituents that modulate the electronic properties of the pyridine ring; and a boronic acid at the C4 position, poised for versatile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.

The strategic placement of the amino and methoxy groups flanking the boronic acid creates a unique chemical environment. These groups increase the electron density of the pyridine ring, which can influence the rates of oxidative addition and reductive elimination in catalytic cycles. Furthermore, the basicity of the amino group and the pyridine nitrogen, alongside the Lewis acidity of the boronic acid, necessitates a carefully considered approach to reaction design. This guide provides an in-depth analysis and actionable protocols for selecting the optimal base and solvent for Suzuki-Miyaura coupling reactions involving this valuable reagent, moving beyond generic conditions to a rationale-driven methodology.

The Central Role of the Base: Activating the Boron

In the Suzuki-Miyaura coupling, the primary function of the base is to activate the boronic acid.[2][3] Neutral boronic acids are generally poor nucleophiles for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which dramatically accelerates the transfer of the organic group to the palladium center.[4][5]

The choice of base is therefore not a trivial parameter but a critical determinant of reaction success, influencing yield, reaction rate, and the tolerance of sensitive functional groups.

Understanding the Substrate: pKa and Electronic Considerations

The acidity of the boronic acid (pKa) and the basicity of the substrate's nitrogen atoms are key to selecting an appropriate base. While specific experimental pKa data for (3-Amino-5-methoxypyridin-4-yl)boronic acid is not widely published, we can infer its properties from analogues. Pyridine-4-boronic acid has a predicted pKa of approximately 7.59.[6][7] The electron-donating amino and methoxy groups on our substrate would likely increase the pKa slightly, making it a weaker Lewis acid than unsubstituted phenylboronic acid.

This implies that a sufficiently strong base is required to ensure efficient formation of the active boronate species. However, excessively strong bases can lead to undesired side reactions, such as hydrolysis of sensitive functional groups (e.g., esters) or degradation of the catalyst.

A Hierarchy of Bases for Varied Applications

Bases for Suzuki-Miyaura coupling can be broadly categorized by their strength and composition.

-

Mild Bases (Carbonates): Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are workhorse bases for routine couplings, especially with reactive aryl bromides and iodides. They are cost-effective and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results in challenging couplings.

-

Stronger Bases (Phosphates): Tripotassium phosphate (K₃PO₄) is a non-nucleophilic, moderately strong base that is particularly effective for coupling less reactive aryl chlorides.[8] Its efficacy is often attributed to its ability to activate the boronic acid without promoting significant catalyst deactivation or side reactions.

-

Strongest Bases (Hydroxides & Alkoxides): Sodium hydroxide (NaOH), barium hydroxide (Ba(OH)₂), and potassium tert-butoxide (KOtBu) are reserved for the most challenging couplings, such as those involving highly unreactive chlorides or sterically hindered partners. Their high basicity can accelerate the reaction but also increases the risk of protodeboronation (cleavage of the C-B bond) and incompatibility with base-labile functional groups.

-

Fluoride Sources (KF): Potassium fluoride (KF) can also serve as a base, activating the boronic acid to form a trifluoroborate-like species, which is highly active in transmetalation.[9] It is an excellent choice when other bases fail or when base-sensitive groups are present.

Caption: Base selection workflow for Suzuki-Miyaura couplings.

Solvent Systems: More Than Just a Medium

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction.[10][11] It must solubilize the reactants, support the stability of the palladium catalyst, and, critically, facilitate the interaction between the aqueous basic phase (if present) and the organic phase where the catalyst resides. The polarity of the solvent can also influence the active catalytic species and reaction selectivity.[12]

Common Solvent Choices and Their Rationale

-

Aprotic Ethers (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices for their ability to dissolve a wide range of organic substrates and palladium complexes. They are often used with water as a co-solvent to dissolve the inorganic base.

-

Aromatic Hydrocarbons (Toluene): Toluene is a less polar option, often favored for reactions at higher temperatures. It is almost always used in a biphasic system with water.

-

Polar Aprotic Solvents (DMF, DMAc): Dimethylformamide (DMF) and dimethylacetamide (DMAc) are highly polar solvents that can accelerate reactions. However, they can sometimes lead to catalyst decomposition at high temperatures and can be difficult to remove during workup.

-

Alcohols (Isopropanol, Ethanol): Alcohols can serve as both the solvent and a mild reducing agent to help generate the active Pd(0) species from a Pd(II) precatalyst. They are often used in combination with water.

The presence of the amino and methoxy groups on (3-Amino-5-methoxypyridin-4-yl)boronic acid increases its polarity, making solvent systems containing a polar component particularly effective for ensuring its solubility.

Caption: Logic for selecting a solvent system based on the chosen base.

Recommended Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of (3-Amino-5-methoxypyridin-4-yl)boronic acid. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is designed for standard, relatively activated aryl or heteroaryl bromides.

-

Reagents & Materials:

-

(3-Amino-5-methoxypyridin-4-yl)boronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Schlenk flask or reaction vial with stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Step-by-Step Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 mmol), (3-Amino-5-methoxypyridin-4-yl)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Coupling with Challenging Aryl Chlorides

This protocol utilizes a stronger base and a more active catalyst system, essential for less reactive aryl chlorides.[8]

-

Reagents & Materials:

-

(3-Amino-5-methoxypyridin-4-yl)boronic acid (1.5 equiv.)

-

Aryl Chloride (1.0 equiv.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equiv.)

-

Toluene

-

Deionized Water

-

Schlenk flask or reaction vial with stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Step-by-Step Procedure:

-

To a Schlenk flask, add the aryl chloride (1.0 mmol), (3-Amino-5-methoxypyridin-4-yl)boronic acid (1.5 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.044 mmol).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add toluene (10 mL) and deionized water (1 mL) via syringe.

-

Degas the mixture thoroughly for 15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS or GC-MS (typically 12-24 hours).

-

Follow workup and purification steps as described in Protocol 1.

-

Summary & Data Presentation

The following table provides a quick-reference guide for selecting initial screening conditions.

| Coupling Partner | Recommended Base(s) | Recommended Solvent(s) | Key Considerations & Catalyst System |

| Aryl Iodide | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O (4:1) | Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are usually sufficient. |

| Aryl Bromide | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Pd(dppf)Cl₂ is a robust choice. For electron-poor bromides, K₃PO₄ may improve yield. |

| Aryl Triflate | K₃PO₄, Cs₂CO₃ | THF/H₂O, Dioxane/H₂O | Generally reactive. Conditions similar to aryl bromides are effective. |

| Aryl Chloride | K₃PO₄, KOtBu | Toluene/H₂O, Dioxane | Requires a highly active catalyst system (e.g., Pd₂dba₃/SPhos, Pd(OAc)₂/XPhos). |

Troubleshooting Common Issues

-

Low Yield / No Reaction:

-

Cause: Insufficiently active catalyst or base.

-

Solution: For aryl chlorides, switch from a carbonate to K₃PO₄. Ensure the catalyst system is appropriate for the substrate (e.g., use of biarylphosphine ligands for chlorides). Increase temperature.

-

-

Protodeboronation:

-

Cause: Cleavage of the C-B bond, often promoted by excessive base strength, high temperature, or prolonged reaction times.

-

Solution: Use the mildest base possible that still effects the transformation (e.g., try K₂CO₃ before K₃PO₄). Use a more active catalyst to allow for lower reaction temperatures and shorter times.

-

-

Poor Solubility:

-

Cause: The boronic acid or coupling partner is not fully dissolved.

-

Solution: Increase the proportion of the polar co-solvent (e.g., change Dioxane/H₂O from 5:1 to 3:1). Consider switching to a more polar solvent system like DMF/H₂O, but monitor for catalyst stability.

-

References

-

Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction Source: Chemistry – An Asian Journal URL: [Link]

-

Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

-

Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry URL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: ChemCatChem URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

-

Title: Solvent effects in palladium catalysed cross-coupling reactions | Request PDF Source: ResearchGate URL: [Link]

-

Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]

-

Title: Tautomeric equilibria and binding selectivity of pyridineboronic acids Source: The Royal Society of Chemistry URL: [Link]

-

Title: pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Source: ResearchGate URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]

-

Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

-

Title: (3-amino-5-methoxypyridin-4-yl)boronic acid Source: GlobalChemMall URL: [Link]

-

Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

-

Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

-

Title: 4-Chloro-5-methoxypyridine-3-boronic acid Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilit.com [scilit.com]

- 6. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]

- 7. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 8. books.rsc.org [books.rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (3-Amino-5-methoxypyridin-4-yl)boronic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, (3-Amino-5-methoxypyridin-4-yl)boronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern—a pyridine core bearing an amino group, a methoxy group, and a boronic acid moiety—offers medicinal chemists a versatile scaffold for the synthesis of targeted therapies, most notably in the realm of kinase inhibition. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and furnishes detailed protocols for its use in the foundational Suzuki-Miyaura cross-coupling reaction.

I. The Pivotal Role in IRAK4 Inhibitor Synthesis

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[3][4] Consequently, IRAK4 has become a high-priority target for therapeutic intervention.

(3-Amino-5-methoxypyridin-4-yl)boronic acid serves as a key structural component in a novel class of potent and selective IRAK4 inhibitors. The aminopyridine core of this building block is frequently utilized to establish crucial hydrogen-bonding interactions within the hinge region of the kinase's ATP-binding site, a common strategy in the design of kinase inhibitors.[5] The methoxy substituent can be exploited to enhance potency and modulate physicochemical properties, while the boronic acid functional group provides a reactive handle for the facile introduction of this core motif into a larger molecular scaffold, typically via palladium-catalyzed cross-coupling reactions.

The IRAK4 Signaling Cascade: A Therapeutic Target

The activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[4] Activated IRAK4 then phosphorylates IRAK1, triggering a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[1] The inhibition of IRAK4 at the apex of this cascade presents an attractive therapeutic strategy to abrogate these downstream inflammatory effects.

II. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6][7] This reaction is particularly well-suited for the utilization of (3-Amino-5-methoxypyridin-4-yl)boronic acid, enabling its coupling with a diverse array of aryl and heteroaryl halides to construct the core structures of IRAK4 inhibitors and other biologically active molecules.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

The success of a Suzuki-Miyaura coupling reaction is contingent upon the judicious selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For electron-rich aminopyridine substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands facilitate the oxidative addition of the palladium(0) species to the organohalide and promote the subsequent reductive elimination step, leading to higher yields and faster reaction times.[7]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[6] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome, with inorganic carbonates and phosphates being commonly used due to their efficacy and compatibility with a wide range of functional groups.

-

Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organohalide, boronic acid, and the palladium catalyst.

-

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or the catalyst. Temperatures ranging from 80-110 °C are common for these types of couplings.[8]

III. Detailed Experimental Protocol: Synthesis of a Biaryl Scaffold

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of (3-Amino-5-methoxypyridin-4-yl)boronic acid with a generic aryl bromide. This protocol is based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.[8][9][10]

Materials:

-

(3-Amino-5-methoxypyridin-4-yl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely powdered (2.5 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (3-Amino-5-methoxypyridin-4-yl)boronic acid (1.2 equiv.), SPhos (4 mol%), and finely powdered potassium phosphate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to the flask via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Sparge the resulting suspension with argon or nitrogen for 15-20 minutes to ensure the complete removal of dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (2 mol%) to the reaction mixture.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

IV. Structure-Activity Relationship (SAR) Insights

The development of IRAK4 inhibitors has revealed key structure-activity relationships that underscore the importance of the (3-Amino-5-methoxypyridin-4-yl) moiety.

| Moiety | Contribution to Activity | Representative Data (IC₅₀) |

| Aminopyridine Core | Forms critical hydrogen bonds with the hinge region of the IRAK4 ATP-binding site (e.g., with Met265).[5] | Varies significantly based on the rest of the molecule, but is essential for high-potency inhibition. |

| Methoxy Group | Can enhance potency through favorable interactions in a nearby hydrophobic pocket and can be used to tune physicochemical properties such as solubility and metabolic stability. | Modifications at this position can lead to significant changes in potency. |

| Coupled Aryl/Heteroaryl Group | Occupies the solvent-exposed region of the ATP-binding pocket. Modifications here are crucial for modulating selectivity, potency, and pharmacokinetic properties. | A wide range of substituents are tolerated, with IC₅₀ values for potent inhibitors often in the low nanomolar range. |

Note: IC₅₀ values are highly dependent on the specific inhibitor scaffold and assay conditions.

Systematic modifications to the aryl or heteroaryl group coupled to the (3-Amino-5-methoxypyridin-4-yl) core have allowed for the optimization of IRAK4 inhibitors, leading to compounds with improved potency, selectivity, and drug-like properties.[4][5]

V. Conclusion

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a high-value building block in medicinal chemistry, offering a direct and efficient route to the synthesis of complex heterocyclic compounds. Its application in the development of IRAK4 inhibitors highlights its strategic importance in constructing molecules that can modulate key biological pathways implicated in disease. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction, for which we have provided a detailed protocol, ensures that this reagent will continue to be a mainstay in the toolbox of researchers and scientists in the field of drug development. The insights into the IRAK4 signaling pathway and the structure-activity relationships of the resulting inhibitors provide a solid foundation for the rational design of next-generation therapeutics.

References

-

Signaling pathway involving interleukin 1 associated receptor kinase 4... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed. (2020, March 15). Retrieved January 15, 2026, from [Link]

-

File:Signalling of IRAK4.png - Wikimedia Commons. (2015, December 7). Retrieved January 15, 2026, from [Link]

-

Overall structure of IRAK4 kinase domain. IRAK4 kinase domain consists... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

IRAK4 General Information | Sino Biological. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Construction of IRAK4 inhibitor activity prediction model based on machine learning. (2025, August 7). Retrieved January 15, 2026, from [Link]

-

Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

-

Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved January 15, 2026, from [Link]

-

Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. (2025, August 6). Retrieved January 15, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sinobiological.com [sinobiological.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Use of (3-Amino-5-methoxypyridin-4-yl)boronic acid in Advanced C-N Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridine Moiety

The formation of Carbon-Nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines, and specifically heteroaryl amines, are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] (3-Amino-5-methoxypyridin-4-yl)boronic acid is a highly functionalized building block that offers direct access to complex molecular architectures. Its intrinsic structure, featuring a nucleophilic amino group, a basic pyridine nitrogen, and a reactive boronic acid, presents both unique synthetic opportunities and distinct challenges that necessitate carefully designed protocols.

This guide provides an in-depth analysis and field-tested protocols for the effective use of (3-Amino-5-methoxypyridin-4-yl)boronic acid in C-N cross-coupling reactions. We will move beyond simple procedural lists to explore the causality behind methodological choices, focusing primarily on the copper-catalyzed Chan-Lam coupling, for which this reagent is ideally suited.

| Compound Properties | |

| IUPAC Name | (3-Amino-5-methoxypyridin-4-yl)boronic acid |

| CAS Number | 1264140-10-4[3] |

| Molecular Formula | C₆H₉BN₂O₃[3] |

| Molecular Weight | 167.96 g/mol [3] |

| Appearance | Off-white to light brown solid |

| Storage | Sealed in dry, 2-8°C[3] |

Mechanistic Rationale & Strategic Catalyst Selection